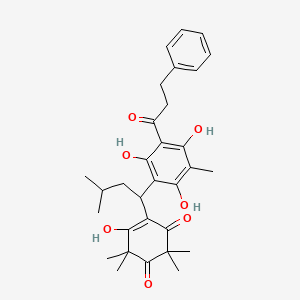
Ytterbium-172
Descripción general
Descripción
Ytterbium-172 is a stable isotope of the rare-earth element ytterbium, which belongs to the lanthanide series of the periodic table. Ytterbium itself is a soft, malleable, and ductile metal with a silvery appearance. It is named after the Swedish village of Ytterby, where it was first discovered. This compound has a natural abundance of approximately 21.68% and is one of the seven stable isotopes of ytterbium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ytterbium-172 can be isolated from its natural sources through various separation techniques. One common method involves the use of ion-exchange chromatography, where ytterbium is separated from other lanthanides based on its ionic properties. Another method is solvent extraction, which utilizes organic solvents to selectively extract ytterbium from a mixture of rare-earth elements .
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of ytterbium oxide (Yb2O3) using a reducing agent such as lanthanum metal. The reduction process is typically carried out in a high-temperature furnace under a vacuum to prevent oxidation. The resulting ytterbium metal is then purified through vacuum distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ytterbium-172, like other ytterbium isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Ytterbium reacts with oxygen to form ytterbium(III) oxide (Yb2O3). This reaction occurs readily at elevated temperatures.
Reduction: Ytterbium(III) oxide can be reduced to ytterbium metal using a reducing agent such as lanthanum or calcium.
Substitution: Ytterbium can form various halides, such as ytterbium(III) chloride (YbCl3), by reacting with halogen gases
Major Products:
Oxidation: Ytterbium(III) oxide (Yb2O3)
Reduction: Ytterbium metal (Yb)
Substitution: Ytterbium(III) chloride (YbCl3), ytterbium(III) fluoride (YbF3)
Aplicaciones Científicas De Investigación
Ytterbium-172 has a wide range of applications in scientific research, including:
Quantum Computing: Ytterbium ions are used in ion trap quantum computing due to their favorable electronic properties and long coherence times.
Medical Imaging: Ytterbium isotopes are used as contrast agents in medical imaging techniques.
Material Science: Ytterbium-doped materials are used in the development of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism by which ytterbium-172 exerts its effects depends on its specific application. In quantum computing, ytterbium ions are used as qubits, where their electronic states are manipulated using laser pulses to perform quantum operations. The long coherence times of ytterbium ions make them ideal for maintaining quantum information over extended periods .
In catalysis, ytterbium compounds act as Lewis acids, facilitating the formation of chemical bonds by accepting electron pairs from reactants. This property is utilized in various organic synthesis reactions to increase reaction rates and selectivity .
Comparación Con Compuestos Similares
Ytterbium-172 can be compared with other lanthanide isotopes, such as:
Europium-151: Like ytterbium, europium is used in quantum computing and catalysis. europium has different electronic properties and reactivity.
Samarium-149: Samarium is another lanthanide used in catalysis and material science. It has a higher oxidation state and different chemical behavior compared to ytterbium.
Thulium-169: Thulium is used in medical imaging and laser applications. .
This compound is unique due to its specific electronic configuration, which makes it particularly suitable for applications in quantum computing and catalysis. Its stable nature and favorable reactivity also contribute to its versatility in various scientific fields.
Propiedades
IUPAC Name |
ytterbium-172 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Yb/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDYIZEMPQZHO-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[172Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930800 | |
| Record name | (~172~Yb)Ytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.9363867 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14041-52-2 | |
| Record name | Ytterbium, isotope of mass 172 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~172~Yb)Ytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
![2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1261743.png)
![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)



![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1261755.png)
![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)
![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)
